molecular formula C17H21ClN2 B12513290 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride

3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride

Cat. No.: B12513290
M. Wt: 288.8 g/mol
InChI Key: HXTHFYWWRTVCJG-UHFFFAOYSA-N
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Description

3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is a compound that features a unique spiro structure, combining an adamantane moiety with an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride typically involves the formation of the spiro linkage between the adamantane and indole moieties. One common method involves the reaction of 2-adamantylamine with an indole derivative under acidic conditions to form the spiro compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the indole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative with antiviral properties.

    Rimantadine: Similar to amantadine but with different pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is unique due to its spiro structure, which combines the rigidity of adamantane with the aromaticity of indole. This unique structure may confer distinct biological activities and chemical properties compared to other adamantane derivatives.

Properties

Molecular Formula

C17H21ClN2

Molecular Weight

288.8 g/mol

IUPAC Name

spiro[adamantane-2,3'-indol-1-ium]-2'-amine;chloride

InChI

InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H

InChI Key

HXTHFYWWRTVCJG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5[NH+]=C4N.[Cl-]

Origin of Product

United States

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